2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a piperazine ring bearing a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyrimidine core, which can be synthesized through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the thiadiazole moiety is attached through a coupling reaction, often using thiadiazole derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions, especially those involving thiadiazole and piperazine moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The thiadiazole moiety can interact with metal ions or enzymes, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound shares the cyclopropyl group and heterocyclic nature but differs in the presence of a thiazole ring instead of a pyrimidine and piperazine.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds have a similar thiadiazole moiety but differ in the overall structure and substitution pattern.
Uniqueness
2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a pyrimidine ring with a piperazine and thiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H16N6S |
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Molecular Weight |
288.37 g/mol |
IUPAC Name |
3-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H16N6S/c1-2-10(1)13-14-4-3-11(16-13)18-5-7-19(8-6-18)12-9-15-20-17-12/h3-4,9-10H,1-2,5-8H2 |
InChI Key |
RRAOZKQSDVZGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NSN=C4 |
Origin of Product |
United States |
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